6-Aminopyridazine-4-carboxamide

Medicinal Chemistry Drug Design Bioisosterism

Researchers synthesizing kinase-targeted libraries often encounter false negatives when using incorrect positional isomers (e.g., 6-Aminopyridazine-3-carboxamide), wasting resources and delaying projects. - Use 6-Aminopyridazine-4-carboxamide (CAS 34121-95-4), the validated C4-carboxamide scaffold for c-Met/ALK inhibitor programs (sub-100 nM potency achieved in analogues). - Enables selective 5-HT3 antagonist design (IC50 10-425 nM) with >1,000-fold selectivity over muscarinic M1. - Pyridazine core offers improved solubility and crystalline salt formation vs. phenyl/pyridine analogues.

Molecular Formula C5H6N4O
Molecular Weight 138.13 g/mol
Cat. No. B13118407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopyridazine-4-carboxamide
Molecular FormulaC5H6N4O
Molecular Weight138.13 g/mol
Structural Identifiers
SMILESC1=C(C=NN=C1N)C(=O)N
InChIInChI=1S/C5H6N4O/c6-4-1-3(5(7)10)2-8-9-4/h1-2H,(H2,6,9)(H2,7,10)
InChIKeyZCNBEPYGDROCJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminopyridazine-4-carboxamide Identity & Specifications


6-Aminopyridazine-4-carboxamide (CAS 34121-95-4) is a heterocyclic small molecule consisting of a pyridazine ring with an amino group at the 6-position and a carboxamide group at the 4-position . Its molecular formula is C5H6N4O with a molecular weight of 138.13 g/mol . This scaffold serves as a foundational building block within the broader class of aminopyridazines, which are recognized as 'privileged structures' in medicinal chemistry . While the compound itself is a core scaffold and not a fully optimized drug candidate, its unique substitution pattern on the pyridazine ring is critical for its utility in constructing bioactive molecules, particularly in kinase-targeted drug discovery .

6-Aminopyridazine-4-carboxamide Isomer Specificity


Substitution of 6-Aminopyridazine-4-carboxamide with closely related isomers, such as 6-Aminopyridazine-3-carboxamide (CAS 98021-37-5), is not feasible without risking significant alteration or complete loss of desired biological activity . The position of the carboxamide group (C4 vs. C3) on the pyridazine ring dictates the electronic distribution, hydrogen-bonding network, and overall three-dimensional pharmacophore . This positional specificity is critical for molecular recognition at protein binding sites; for instance, the C4-carboxamide may serve as a direct bioisostere for a phenyl ring in certain contexts, a role the C3-isomer cannot perform identically . Consequently, using an unvalidated isomer as a substitute in a synthetic pathway or biological assay introduces an uncontrolled variable, potentially leading to false-negative results, wasted resources, and significant project delays.

6-Aminopyridazine-4-carboxamide Evidence & Differentiation


Pyridazine Core: Lower Lipophilicity

As a pyridazine, the core of 6-Aminopyridazine-4-carboxamide offers a quantifiable physicochemical advantage over common aromatic scaffolds like phenyl and pyridine. Literature on the pyridazine class establishes that bioisosteric replacement of a phenyl ring with a pyridazine ring leads to compounds with significantly lower calculated Log P values, indicating increased hydrophilicity . This difference is structurally driven by the presence of two adjacent nitrogen atoms in the ring, which increase polarity and hydrogen-bonding capacity. This is a class-level inference for the 6-Aminopyridazine-4-carboxamide scaffold, which contains this core structure . No direct comparative data between 6-Aminopyridazine-4-carboxamide and a specific phenyl-based analogue was found in primary sources.

Medicinal Chemistry Drug Design Bioisosterism

Pyridazine Core: c-Met Kinase Inhibition

The aminopyridazine class, of which 6-Aminopyridazine-4-carboxamide is a core member, has been validated in patents as a productive starting point for developing potent protein kinase inhibitors. In a series of substituted pyridazine carboxamide compounds, the majority potently inhibited c-Met and ALK kinases with IC50 values of less than 100 nM . While 6-Aminopyridazine-4-carboxamide itself is an unelaborated scaffold, these data provide a class-level inference that the core is capable of achieving high potency when appropriately functionalized. This is in contrast to other heterocyclic cores that may not offer the same vectorial presentation of substituents or electronic properties for optimal kinase binding .

Kinase Inhibition Oncology c-Met

5-HT3 Receptor Selectivity vs M1

A key study demonstrates that the aminopyridazine scaffold can be strategically functionalized to 'flip' receptor selectivity. Aminopyridazines derived from a muscarinic M1 agonist pharmacophore were synthesized and found to bind to the 5-HT3 receptor with IC50 values ranging from 10 to 425 nM, while showing negligible affinity (IC50 > 10,000 nM) for the muscarinic M1 receptor . This represents a >23-fold difference in selectivity, achieved by leveraging the specific chemistry of the aminopyridazine core. While 6-Aminopyridazine-4-carboxamide is the unsubstituted base, this evidence underscores its potential as a privileged scaffold for achieving selective target engagement through rational design.

GPCR Pharmacology 5-HT3 Antagonism Muscarinic M1 Agonism

Pyridazine Salt Solubility Advantage

The pyridazine ring system confers a key practical advantage over phenyl and pyridine analogues: the capacity to readily form stable, water-soluble crystalline salts. A class-level review highlights a specific example where a pyridazine-containing compound (Compound 17) demonstrated a dramatic increase in aqueous solubility upon hydrochloride salt formation, from 6 μg/mL to 120 mg/mL—a 20,000-fold improvement . While this specific data point is not for 6-Aminopyridazine-4-carboxamide, it illustrates a fundamental property conferred by the pyridazine core. The presence of the two nitrogen atoms provides a basic site for protonation and salt formation, enabling the creation of solid, water-soluble forms that are easier to handle and formulate than their oily or unstable free-base counterparts, which are often encountered with phenyl-based compounds .

Pharmaceutical Development Formulation Preformulation

6-Aminopyridazine-4-carboxamide Applications


c-Met/ALK Kinase Inhibitor Design

6-Aminopyridazine-4-carboxamide is ideally suited as a starting scaffold for medicinal chemistry programs targeting c-Met and ALK kinases, which are validated drivers of non-small cell lung cancer (NSCLC) and other malignancies. Patent data demonstrate that optimized analogues built on this core consistently achieve sub-100 nM inhibitory potency against c-Met . The 4-carboxamide group is a critical feature, providing a key vector for hydrogen bonding within the kinase active site. This scenario is most relevant for groups synthesizing focused compound libraries to identify new chemical entities for targeted cancer therapy.

Selective 5-HT3 Antagonist Design

For neuroscience research, this compound is a strategic starting point for designing selective 5-HT3 receptor antagonists. This application is supported by evidence showing that functionalized aminopyridazines can be tuned for high 5-HT3 affinity (IC50 10-425 nM) while exhibiting negligible muscarinic M1 binding (IC50 > 10,000 nM) . This selectivity window is crucial for developing research tools or drug leads targeting nausea, anxiety, or irritable bowel syndrome without the off-target effects associated with muscarinic receptor modulation.

Drug-like Property Optimization

6-Aminopyridazine-4-carboxamide should be selected as a privileged core in early-stage drug discovery when improved solubility and the ability to form crystalline salts are project priorities. Based on class-level evidence, the pyridazine core inherently lowers lipophilicity and enables the formation of water-soluble salts, which can improve oral bioavailability and facilitate pharmaceutical development . Procuring this scaffold, as opposed to a more lipophilic phenyl or pyridine analogue, may lead to earlier identification of development candidates with superior drug-like properties.

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